molecular formula C26H24FN3O3S B15005384 2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B15005384
M. Wt: 477.6 g/mol
InChI Key: BYFUOAKFUQZYFG-UHFFFAOYSA-N
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Description

2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazolidinone core may interact with enzymes or receptors, leading to modulation of their activity. The benzyl, fluorophenyl, and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE include other imidazolidinone derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. For example:

Properties

Molecular Formula

C26H24FN3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

2-[1-benzyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H24FN3O3S/c1-33-22-13-11-21(12-14-22)28-24(31)15-23-25(32)30(17-18-5-3-2-4-6-18)26(34)29(23)16-19-7-9-20(27)10-8-19/h2-14,23H,15-17H2,1H3,(H,28,31)

InChI Key

BYFUOAKFUQZYFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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